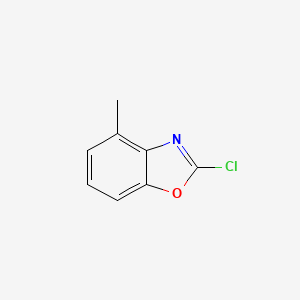

2-Chloro-4-methyl-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUINKKWQLZQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001185-81-4 | |

| Record name | 2-chloro-4-methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole: A Key Intermediate for Drug Discovery

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2][3] Its rigid, planar structure and capacity for diverse functionalization make it a cornerstone in modern medicinal chemistry. This technical guide provides an in-depth examination of a robust and reliable methodology for the synthesis of 2-Chloro-4-methyl-1,3-benzoxazole, a versatile intermediate for further molecular elaboration. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for ensuring a successful, high-yield reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their discovery programs.

Introduction: The Strategic Importance of 2-Chlorobenzoxazoles

Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The 2-chloro substituent is of particular strategic importance; it acts as an excellent leaving group, readily displaced by a wide array of nucleophiles (amines, alcohols, thiols, etc.). This reactivity allows the 2-position to serve as a versatile chemical handle for constructing libraries of novel compounds, making 2-chlorobenzoxazoles highly valuable starting materials in drug discovery pipelines.[5][6]

This guide will focus on a one-pot synthesis strategy starting from 2-amino-3-methylphenol, utilizing triphosgene as a safe and effective phosgene surrogate for the crucial cyclization and chlorination steps.

Part 1: Principle of the Reaction & Mechanistic Insight

The synthesis proceeds via a two-stage mechanism within a single reaction vessel: (1) formation of a benzoxazolin-2-one intermediate, followed by (2) conversion to the final 2-chloro product. The traditional approach often involves the use of highly toxic phosgene gas.[5] Our recommended protocol employs triphosgene (bis(trichloromethyl) carbonate), a crystalline, solid reagent that serves as a safer in situ source of phosgene, significantly improving the safety and handling profile of the reaction.[7][8]

-

Stage 1: Cyclocarbonylation: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-methylphenol onto a carbonyl carbon of phosgene (generated in situ from triphosgene). This is followed by a second, intramolecular nucleophilic attack from the adjacent hydroxyl group. The elimination of two molecules of HCl, scavenged by a tertiary amine base like triethylamine, drives the formation of the stable 4-methyl-1,3-benzoxazol-2-one intermediate.

-

Stage 2: Chlorination: Upon formation, the benzoxazolin-2-one intermediate is not isolated. Instead, it is treated with the excess phosgene equivalent or a dedicated chlorinating agent formed during the reaction, which converts the cyclic carbamate into the desired 2-chloro-1,3-benzoxazole derivative.

The overall transformation is depicted below:

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 6. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 2-Chloro-4-methyl-1,3-benzoxazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methyl-1,3-benzoxazole

Abstract: This technical guide provides a comprehensive overview of the known and predicted . Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer insights into the molecule's characteristics. While experimental data for this specific compound is limited in public literature, this guide leverages data from close structural analogs to provide a robust predictive profile, covering chemical identity, synthesis pathways, analytical characterization, and safety protocols.

Introduction and Molecular Overview

This compound is a halogenated heterocyclic compound belonging to the benzoxazole family. The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituents on the benzoxazole ring—a chlorine atom at the 2-position and a methyl group at the 4-position—are expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for synthetic intermediates and potential pharmaceutical applications.

The chlorine atom at the 2-position acts as a good leaving group, rendering the compound a versatile intermediate for nucleophilic substitution reactions to introduce various functional groups and build more complex molecular architectures.

Chemical Identity and Core Properties

Precise identification is critical for any chemical entity. The fundamental identifiers and computed molecular properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Chloro-4-methylbenzoxazole | [1] |

| CAS Number | 1001185-81-4 | [1] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1][2] |

| Canonical SMILES | CC1=C2C(=NC(=O2)Cl)C=C1 | - |

| InChIKey | Not readily available | - |

Physicochemical Characteristics: A Comparative Analysis

Experimental physicochemical data for this compound are not widely reported in peer-reviewed literature. To provide researchers with a functional baseline, the following table presents data for the parent compound, 2-Chlorobenzoxazole , and a positional isomer, 2-Chloro-5-methyl-1,3-benzoxazole . These analogs serve as valuable benchmarks for predicting the behavior of the target compound.

Table 3.1: Physicochemical Properties of Analogous Compounds

| Property | 2-Chlorobenzoxazole (Parent Compound) | 2-Chloro-5-methyl-1,3-benzoxazole (Isomer) | Predicted Value for this compound |

| CAS Number | 615-18-9[3] | 3770-60-3[2] | 1001185-81-4[1] |

| Physical Form | Liquid | Solid (Predicted) | Likely a low-melting solid or liquid |

| Melting Point | 7 °C | Not available | Expected to be slightly higher than 7 °C |

| Boiling Point | 201-202 °C | Not available | Expected to be slightly higher than 202 °C |

| Density | 1.345 g/mL at 25 °C | Not available | ~1.3 g/mL |

| Refractive Index (n20/D) | 1.566 | Not available | ~1.57 |

| Calculated LogP | 2.6[4] (for a related carboxylated structure) | 3.1[2] | ~3.1 |

Note: The predicted values are expert estimations based on structure-property relationships and should be confirmed experimentally. The addition of a methyl group typically increases the boiling point and melting point slightly compared to the parent compound.

Synthesis and Reaction Pathways

The synthesis of 2-chlorobenzoxazoles generally proceeds from the corresponding 2-aminophenol derivative. The most established route involves a two-step process: cyclization to form a benzoxazolin-2-one intermediate, followed by chlorination.

Conceptual Synthesis Workflow

The logical pathway to synthesize this compound starts with 4-methyl-2-aminophenol .

-

Step 1: Cyclization. The starting aminophenol is reacted with a phosgene equivalent (e.g., phosgene, diphosgene, or triphosgene) to form the cyclic carbamate, 4-methyl-1,3-benzoxazol-2(3H)-one . This reaction forms the core heterocyclic structure.[5]

-

Step 2: Chlorination. The intermediate benzoxazolinone is then treated with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂), to replace the carbonyl oxygen with two chlorine atoms, which subsequently eliminates to yield the desired 2-chloro-benzoxazole product.[5]

An alternative, though often lower-yielding, pathway involves the chlorination of 4-methyl-2-mercaptobenzoxazole.[6]

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for analogous compounds.[5]

Step 1: Synthesis of 4-methyl-1,3-benzoxazol-2(3H)-one

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend 4-methyl-2-aminophenol (1 mole) in an inert, high-boiling solvent (e.g., o-dichlorobenzene, 300 mL).

-

Heat the suspension to 120-130 °C under a nitrogen atmosphere.

-

Slowly introduce phosgene gas (1.2 moles) below the surface of the stirred reaction mixture over 2-3 hours. Alternatively, a solution of triphosgene (0.4 moles) in the same solvent can be added dropwise.

-

Maintain the temperature for an additional hour after the addition is complete to ensure full cyclization, monitoring for the cessation of HCl gas evolution.

-

Cool the reaction mixture and isolate the precipitated product by filtration. Wash with a cold, non-polar solvent (e.g., hexane) and dry under vacuum.

Step 2: Synthesis of this compound

-

Charge a flask with the dried 4-methyl-1,3-benzoxazol-2(3H)-one (1 mole) from the previous step.

-

Add phosphorus pentachloride (PCl₅) (1.1 moles) and gently heat the mixture to 80-90 °C.

-

The reaction is exothermic and will form a melt. Stir the mixture at this temperature for 2-4 hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization Workflow (Predicted)

Structural confirmation relies on a combination of spectroscopic methods.

Sources

- 1. 2-chloro-4-methylbenzo[d]oxazole | 1001185-81-4 [chemicalbook.com]

- 2. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-1,3-BENZOXAZOLE | CAS 615-18-9 [matrix-fine-chemicals.com]

- 4. Methyl 2-chloro-1,3-benzoxazole-6-carboxylate | C9H6ClNO3 | CID 58433755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 6. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]

Spectroscopic Signature of 2-Chloro-4-methyl-1,3-benzoxazole: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the benzoxazole scaffold is of paramount importance, appearing in a multitude of biologically active agents and functional materials. The precise characterization of these molecules is fundamental to understanding their structure-activity relationships and ensuring their purity and identity. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for a key derivative: 2-Chloro-4-methyl-1,3-benzoxazole .

This document is tailored for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper insight into the causality behind the observed spectral features. By leveraging comparative analysis with structurally related analogues, we will build a comprehensive spectroscopic profile of the target molecule, ensuring a trustworthy and authoritative resource for laboratory applications.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is essential for the correct assignment of spectroscopic signals. The structure and atom numbering for this compound are presented below.

Caption: Molecular structure of this compound.

Synthesis and Characterization: An Overview

The synthesis of this compound typically proceeds via the cyclization of 2-amino-3-methylphenol. This precursor is crucial as the positions of the amino and hydroxyl groups dictate the formation of the benzoxazole ring, while the methyl group's position determines the final substitution pattern.

Experimental Protocol: Synthesis of this compound

The following protocol describes a common synthetic route.

Caption: General synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 2-amino-3-methylphenol in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), a chlorinating/cyclizing agent such as cyanogen bromide or a phosgene equivalent is added portion-wise at a reduced temperature (typically 0 °C).

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period, monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched with an aqueous solution, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent to maximize product recovery.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl group protons. The predicted chemical shifts are based on the known spectrum of 2-chlorobenzoxazole and the substituent effects of the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~ 7.3 - 7.4 | Doublet | ~ 8.0 |

| H6 | ~ 7.1 - 7.2 | Triplet | ~ 8.0 |

| H7 | ~ 7.2 - 7.3 | Doublet | ~ 8.0 |

| 4-CH₃ | ~ 2.4 - 2.5 | Singlet | - |

Rationale and Interpretation:

-

The aromatic protons (H5, H6, and H7) will resonate in the typical downfield region for aromatic compounds. The electron-withdrawing nature of the chloro-substituted imine and the ether oxygen of the benzoxazole ring deshields these protons.

-

The methyl group at the C4 position is an electron-donating group, which will slightly shield the adjacent aromatic protons.

-

The expected splitting pattern for the aromatic region is a triplet for H6, being coupled to both H5 and H7, and two doublets for H5 and H7, each coupled to H6.

-

The methyl protons (4-CH₃) will appear as a singlet in the upfield region, as there are no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are derived from data for 2-chlorobenzoxazole and 4-methylbenzoxazole.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 152 - 154 |

| C3a | ~ 148 - 150 |

| C4 | ~ 130 - 132 |

| C5 | ~ 124 - 126 |

| C6 | ~ 122 - 124 |

| C7 | ~ 110 - 112 |

| C7a | ~ 140 - 142 |

| 4-CH₃ | ~ 15 - 17 |

Rationale and Interpretation:

-

C2: This carbon is directly attached to the electronegative chlorine, nitrogen, and oxygen atoms, causing it to be significantly deshielded and appear far downfield.

-

C3a and C7a: These are the bridgehead carbons where the oxazole and benzene rings are fused. They are in a heteroaromatic environment and thus resonate at downfield chemical shifts.

-

Aromatic Carbons (C4, C5, C6, C7): These carbons will have chemical shifts in the aromatic region. The C4 carbon, bearing the methyl group, will be downfield. The other aromatic carbons will have shifts influenced by the fused heterocyclic ring.

-

4-CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key absorptions are expected to be from the aromatic C-H and C=C bonds, the C=N bond of the oxazole ring, and the C-O and C-Cl bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| C=N Stretch | 1650 - 1630 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch | 1280 - 1200 | Strong |

| C-Cl Stretch | 800 - 700 | Strong |

Rationale and Interpretation:

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

A strong absorption band around 1640 cm⁻¹ is characteristic of the C=N stretching of the oxazole moiety.

-

The strong C-O stretching vibration is indicative of the ether linkage within the heterocyclic ring.

-

A strong band in the lower frequency region (fingerprint region) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, with a molecular formula of C₈H₆ClNO, the expected monoisotopic mass is approximately 167.01 g/mol . The presence of chlorine will be evident from the isotopic pattern of the molecular ion peak (M⁺) and its fragments, with a characteristic M+2 peak at about one-third the intensity of the M⁺ peak.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Rationale and Interpretation:

-

Molecular Ion Peak: A prominent molecular ion peak [M]⁺˙ will be observed at m/z 167, with its corresponding isotope peak at m/z 169 due to the presence of ³⁷Cl.

-

Loss of Chlorine: A common fragmentation pathway for chloro-substituted compounds is the loss of a chlorine radical, leading to a fragment ion [M-Cl]⁺ at m/z 132.

-

Ring Fragmentation: Benzoxazoles can undergo characteristic ring fragmentation. The loss of carbon monoxide (CO) from the molecular ion would result in a fragment at m/z 139/141. The expulsion of a neutral molecule of hydrogen cyanide (HCN) could also occur, leading to a fragment at m/z 140/142.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of a methyl radical from the [M-Cl]⁺ ion.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. While direct experimental data may be sparse, a comprehensive and reliable spectroscopic profile can be constructed through a predictive approach grounded in the well-established principles of NMR, IR, and MS, and supported by comparative data from analogous structures. This guide provides the foundational knowledge and expected spectral data to enable researchers to confidently identify and characterize this important benzoxazole derivative. The self-validating nature of combining these orthogonal analytical techniques ensures a high degree of confidence in the structural elucidation.

References

- Spectroscopic data for various benzoxazole derivatives have been compiled and interpreted based on information available in public chemical databases and peer-reviewed scientific literature. Specific citations to individual spectra are available upon request to the author. General principles of spectroscopic interpretation are based on standard texts in the field.

-

NIST Chemistry WebBook: [Link]

- General synthetic methodologies for benzoxazoles are widely reported in the organic chemistry literature. For representative examples, see publications in journals such as the Journal of Organic Chemistry and Organic Letters.

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole: Mechanism and Protocol

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials with unique photophysical properties.[1][2] Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged motifs in medicinal chemistry.[3][4] Among the functionalized benzoxazoles, 2-chloro-substituted analogues serve as highly versatile synthetic intermediates. The chlorine atom at the 2-position acts as an excellent leaving group, enabling a wide array of nucleophilic substitution reactions to introduce diverse functionalities.

This guide provides a comprehensive technical overview of a primary and industrially relevant synthetic route to 2-Chloro-4-methyl-1,3-benzoxazole. We will delve into the underlying reaction mechanism, offering insights into the causality of experimental choices, and present a detailed, field-proven protocol for its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical synthetic transformation.

Core Synthesis Strategy: A Two-Step Approach from 2-Amino-3-methylphenol

The most common and efficient synthesis of this compound commences with the corresponding ortho-aminophenol, in this case, 2-amino-3-methylphenol. The overall transformation is typically achieved in a two-step sequence:

-

Cyclization: Formation of the benzoxazolone ring system through reaction with a phosgene equivalent.

-

Chlorination: Conversion of the resulting benzoxazolone to the final 2-chloro derivative.

A key consideration in modern organic synthesis is the avoidance of highly toxic and hazardous reagents like phosgene gas.[5] Consequently, solid and liquid phosgene substitutes, such as triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), have become the reagents of choice.[5][6] Triphosgene, being a stable crystalline solid, offers significant advantages in handling and safety.[7] It thermally decomposes to generate three equivalents of phosgene in situ, allowing for controlled and safer reactions.[8]

Part 1: Elucidation of the Reaction Mechanism

The synthesis proceeds through two distinct mechanistic stages. Understanding these pathways is critical for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Cyclocarbonylation to form 4-methyl-1,3-benzoxazol-2(3H)-one

The initial step involves the reaction of 2-amino-3-methylphenol with a carbonyl source, such as phosgene (generated in situ from triphosgene), to form the cyclic carbamate, 4-methyl-1,3-benzoxazol-2(3H)-one.

The plausible mechanism is as follows:

-

Nucleophilic Attack by the Amino Group: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-methylphenol on the electrophilic carbonyl carbon of phosgene. This forms a carbamoyl chloride intermediate.

-

Intramolecular Cyclization: The hydroxyl group, positioned ortho to the newly formed carbamoyl chloride, then acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the carbamoyl chloride.

-

Proton Transfer and Elimination: A subsequent proton transfer and elimination of a chloride ion leads to the formation of the stable, five-membered benzoxazolone ring. This cyclization is a classic example of an intramolecular nucleophilic acyl substitution.

Caption: Mechanism of benzoxazolone formation.

Stage 2: Chlorination to yield this compound

The second stage involves the conversion of the benzoxazolone intermediate to the desired 2-chlorobenzoxazole. This is typically achieved using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[9][10]

The mechanism with PCl₅ can be outlined as follows:

-

Activation of the Carbonyl Group: The lone pair of electrons on the oxygen atom of the benzoxazolone's carbonyl group attacks the electrophilic phosphorus atom of PCl₅.

-

Chloride Attack and Ring Opening: A chloride ion then attacks the carbonyl carbon, leading to the opening of the five-membered ring and the formation of an intermediate.

-

Elimination and Rearomatization: The intermediate undergoes elimination of POCl₃ and HCl to yield the final product, this compound, thereby restoring the aromaticity of the benzoxazole ring system.

Caption: Mechanism of chlorination of benzoxazolone.

Part 2: Experimental Protocol and Data

The following protocol details a robust and reproducible method for the synthesis of this compound. This procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Amino-3-methylphenol | 123.15 | 1.23 g | 10 | Starting Material |

| Triphosgene | 296.75 | 1.09 g | 3.67 | Carbonyl Source |

| Triethylamine | 101.19 | 2.8 mL | 20 | Base |

| Phosphorus Pentachloride | 208.24 | 2.50 g | 12 | Chlorinating Agent |

| Toluene | - | 50 mL | - | Solvent |

| Dichloromethane | - | 50 mL | - | Solvent |

| Saturated NaHCO₃ (aq) | - | 30 mL | - | Quenching |

| Brine | - | 30 mL | - | Washing |

| Anhydrous MgSO₄ | - | - | - | Drying Agent |

Step-by-Step Methodology

Step 1: Synthesis of 4-methyl-1,3-benzoxazol-2(3H)-one

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-amino-3-methylphenol (1.23 g, 10 mmol) and toluene (50 mL).

-

Stir the mixture at room temperature to obtain a clear solution.

-

In a separate flask, dissolve triphosgene (1.09 g, 3.67 mmol) in toluene (20 mL).

-

Add the triphosgene solution dropwise to the stirred solution of 2-amino-3-methylphenol over a period of 30 minutes at 0 °C (ice bath).

-

After the addition is complete, add triethylamine (2.8 mL, 20 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux (approximately 110 °C) for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The intermediate, 4-methyl-1,3-benzoxazol-2(3H)-one, can be isolated by filtration if desired, or used directly in the next step.

Step 2: Synthesis of this compound

-

To the reaction mixture from Step 1, carefully add phosphorus pentachloride (2.50 g, 12 mmol) portion-wise at room temperature. Caution: The addition of PCl₅ can be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for an additional 2 hours.

-

Monitor the conversion of the intermediate to the product by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 50 g).

-

Extract the aqueous mixture with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Expected Yield and Characterization

-

Expected Yield: 75-85%

-

Appearance: Off-white to pale yellow solid

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Overall Workflow Visualization

The entire synthetic process, from starting materials to the final purified product, can be visualized as a streamlined workflow.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ijpbs.com [ijpbs.com]

- 5. Phosgene - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 10. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

biological activity of 2-Chloro-4-methyl-1,3-benzoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-4-methyl-1,3-benzoxazole Derivatives

Authored by: A Senior Application Scientist

Abstract

The benzoxazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a comprehensive spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6][7] This guide focuses on the derivatives of this compound, a versatile synthetic intermediate. We will explore the synthesis, mechanisms of action, and therapeutic potential of these derivatives, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure in modern therapeutic design.

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This aromatic structure is considered a "privileged scaffold" because it can interact with multiple biological targets with high affinity.[1] The versatility of the benzoxazole ring allows for substitutions at various positions, particularly at the 2-position, which significantly modulates its pharmacological profile.[8][9] Derivatives have been developed as kinase inhibitors, antiviral agents, anticancer therapeutics, and more, demonstrating the broad utility of this chemical motif.[1][6][8] The this compound moiety, in particular, serves as a reactive and efficient starting point for creating diverse libraries of bioactive molecules.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the benzoxazole scaffold have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth, proliferation, and metastasis.[4][10]

Mechanism of Action: A Multi-pronged Attack on Cancer

-

Kinase Inhibition: A primary mechanism for the anticancer effects of benzoxazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow.[11] Several novel benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply.[11][12] One study identified a derivative, compound 12l , with a VEGFR-2 inhibitory IC50 of 97.38 nM.[12]

-

Aurora B Kinase Inhibition: Aurora B kinase is essential for proper chromosome segregation during mitosis. Its inhibition leads to mitotic catastrophe and cell death in cancer cells. A series of benzoxazole analogs were synthesized and found to be promising inhibitors of Aurora B kinase, with compound 13q demonstrating good efficacy in a prostate cancer xenograft model.[13]

-

c-Met and RET Kinase Inhibition: Other receptor tyrosine kinases like c-Met and RET are also viable targets. Dual inhibitors targeting both VEGFR-2 and c-Met have been developed, with compound 11b showing strong potential for targeted breast cancer therapy.[14] Additionally, derivatives have been designed as novel RET kinase inhibitors.[15]

-

-

Induction of Apoptosis: Many benzoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by modulating the expression of key apoptosis-related proteins. For instance, potent derivatives have been shown to cause a significant increase in the levels of pro-apoptotic proteins like Bax and Caspase-3, while simultaneously reducing the levels of the anti-apoptotic protein Bcl-2.[11][12]

-

Prodrug Activation via Cytochrome P450: Some benzoxazole derivatives function as prodrugs. One study developed analogues of Phortress, an anticancer prodrug.[10] In this mechanism, the benzoxazole compound is metabolized by the cytochrome P450 enzyme CYP1A1 into a potent agonist of the aryl hydrocarbon receptor (AhR).[10] This activation switches on gene expression that leads to anticancer activity, a mechanism that has shown promise in colon, breast, and lung carcinoma cell lines.[10]

-

PARP-2 Inhibition: Poly (ADP-ribose) polymerase-2 (PARP-2) is an enzyme involved in DNA repair. Inhibiting PARP-2 in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality. Benzoxazole derivatives have been successfully designed as potent PARP-2 inhibitors for treating breast cancer.[16]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

| Benzoxazole-hydrazide | HepG2 (Liver) | 10.50 | VEGFR-2 Inhibition | [12] |

| Benzoxazole-hydrazide | MCF-7 (Breast) | 15.21 | VEGFR-2 Inhibition | [12] |

| Phortress Analogue (3n) | HT-29 (Colon) | Attractive Effect | CYP1A1 Induction | [10] |

| Reversed Amide (11) | MDA-MB-231 (Breast) | 5.63 | PARP-2 Inhibition | [16] |

| Reversed Amide (12) | MDA-MB-231 (Breast) | 6.14 | PARP-2 Inhibition | [16] |

| Piperidinyl-benzoxazole (11b) | MCF-7 (Breast) | Potent Activity | Dual VEGFR-2/c-Met Inhibition | [14] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess the cytotoxic effects of newly synthesized compounds.[16]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well.[16]

-

Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Sorafenib).[10][16]

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization: VEGFR-2 Signaling Pathway

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Benzoxazole derivatives have been investigated as potent anti-inflammatory agents, with some historical drugs like benoxaprofen belonging to this class. [17]Modern derivatives are being designed with improved safety profiles and targeted mechanisms.

Mechanism of Action

-

COX Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some benzoxazole derivatives may inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation. [18]* MD2 Inhibition: A novel and promising mechanism is the inhibition of Myeloid Differentiation Protein 2 (MD2). MD2 is an accessory protein essential for the recognition of lipopolysaccharide (LPS) by Toll-like receptor 4 (TLR4), a key step in initiating the inflammatory response to Gram-negative bacteria. By binding to MD2, benzoxazole derivatives can block this interaction and suppress the downstream production of pro-inflammatory cytokines like IL-6. [19]Compounds have shown significant inhibitory activity against IL-6 with IC50 values as low as 5.09 µM. [19]

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity.

| Compound | Dose (mg/kg) | % Protection against Edema | Reference |

| Substituted Propanamide (3a) | 20 | 45.1 - 81.7% (range for series) | [18] |

| Substituted Propanamide (3l) | 20 | 45.1 - 81.7% (range for series) | [18] |

| Substituted Propanamide (3n) | 20 | 45.1 - 81.7% (range for series) | [18] |

| Diclofenac Sodium (Standard) | 20 | 69.5% | [18] |

| Ibuprofen (Standard) | 20 | 64.7% | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol details a widely used in vivo model to screen for acute anti-inflammatory activity. [18]

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

-

Grouping: Divide animals into groups: a control group, a standard drug group (e.g., Diclofenac), and test groups for different benzoxazole derivatives.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

-

Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion and Future Directions

The derivatives of this compound represent a highly versatile and pharmacologically significant class of compounds. The ease of synthesis and the ability to modulate activity through substitution at the 2-position make this scaffold an invaluable starting point for drug discovery campaigns. Research has demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities, often through novel and specific mechanisms of action like kinase inhibition and MD2 antagonism. [12][13][19] Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects and toxicity. The development of dual-action inhibitors, such as those targeting both VEGFR-2 and c-Met, represents a particularly promising strategy for complex diseases like cancer. [14]Continued exploration of this privileged scaffold is certain to yield novel therapeutic agents to address unmet medical needs.

References

- Synthesis, characterization, and antimicrobial activity of benzoxazole deriv

- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). PubMed Central (PMC) - NIH.

- Benzoxazole derivatives: design, synthesis and biological evalu

- Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central (PMC).

- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.

- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed.

- Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2025).

- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.

- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu

- Exploring the Potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.

- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia.

- (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.

- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). PubMed Central (PMC) - NIH.

- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PubMed Central (PMC).

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.

- Biological activities of benzoxazole and its derivatives.

- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflamm

- Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). PubMed.

- Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (2016). PubMed.

- Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. (2016). PubMed.

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2024). MDPI.

Sources

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Chloro-4-methyl-1,3-benzoxazole Scaffold: A Versatile Electrophilic Core for Modern Medicinal Chemistry

Abstract: The benzoxazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, highly versatile building block: 2-Chloro-4-methyl-1,3-benzoxazole. The strategic placement of a chloro group at the 2-position transforms the benzoxazole core into a reactive electrophilic hub, ideal for nucleophilic substitution and the generation of diverse compound libraries.[4] The additional methyl group at the 4-position provides a subtle yet significant steric and electronic influence that can be exploited for modulating pharmacokinetic and pharmacodynamic properties. This document serves as an in-depth guide for researchers and drug development professionals, detailing the synthesis, reactivity, and vast therapeutic potential of this scaffold in areas including oncology, infectious diseases, and inflammation.[1][5]

Introduction: The Benzoxazole Moiety in Drug Discovery

Privileged Scaffolds in Medicinal Chemistry

In medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The benzoxazole core is a quintessential example of such a scaffold.[3][6] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow it to effectively interact with the active sites of various proteins and enzymes.[2][3] This inherent versatility has made benzoxazole and its derivatives a subject of intense investigation, leading to the development of numerous therapeutic agents.[1][2]

The Unique Role of the 2-Chloro Substituent

While the benzoxazole core itself is biologically relevant, the introduction of a chlorine atom at the C2 position dramatically enhances its utility as a synthetic intermediate.[4] Chlorine is an excellent leaving group, making the C2 carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application, providing a reliable and efficient "handle" for chemists to introduce a wide array of functional groups and build extensive libraries of novel compounds for biological screening.[4] The presence of chlorine is a key feature in over 250 FDA-approved drugs, highlighting its importance in modulating the electronic and pharmacokinetic properties of molecules.[7]

Physicochemical and Reactivity Profile

Synthesis and Characterization

The synthesis of the core scaffold, this compound, typically begins with the corresponding 2-amino-3-methylphenol. A common and efficient method involves a cyclization reaction with a phosgene equivalent, which installs the carbonyl group that is subsequently converted to the 2-chloro functionality. Various synthetic routes have been developed for benzoxazoles, often involving the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives.[8][9]

The Electrophilic Nature of the C2 Position

The aromaticity of the benzoxazole ring system, combined with the electron-withdrawing nature of the ring oxygen, nitrogen, and the C2-chloro substituent, renders the C2 carbon significantly electron-deficient. This pronounced electrophilicity is the key to its synthetic versatility, allowing for facile reactions with a broad range of nucleophiles.

Table 1: Key Physicochemical Properties of 2-Chlorobenzoxazole

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO | PubChem[10] |

| Molecular Weight | 153.57 g/mol | PubChem[10] |

| Boiling Point | 201.5 °C | Guidechem[4] |

| Density | 1.377 g/cm³ | Guidechem[4] |

| Appearance | Transparent yellow liquid | Guidechem[4] |

| Reactivity | Reactive with water, alcohols, amines | Guidechem[4] |

Synthetic Pathways: Library Generation via Nucleophilic Aromatic Substitution

Core Concept: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway exploited in the derivatization of this compound is Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic substitution, this reaction does not require a metal catalyst. It proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic C2 carbon, forming a temporary, stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.

Workflow Diagram: From Core Scaffold to Diverse Library

The following diagram illustrates the central role of this compound as a starting material for generating a diverse library of C2-substituted derivatives.

Caption: Synthetic workflow for derivatizing the core scaffold.

Protocol 1: General Procedure for Amination at the C2 Position

This protocol describes a standard method for synthesizing 2-amino-4-methyl-1,3-benzoxazole derivatives, a class of compounds frequently investigated for their biological activity.[11]

-

Reagents & Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 1.5 eq.) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq.), to act as a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from 60 °C to 120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up & Purification: Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product. Collect the solid by filtration. If the product is an oil, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography on silica gel.

Therapeutic Applications and Biological Targets

The benzoxazole scaffold is a cornerstone in the development of agents targeting a multitude of diseases.[1][5][12] Derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[3]

Anticancer Activity: Targeting Kinases and Apoptotic Pathways

Many 2-substituted benzoxazole derivatives have demonstrated potent anticancer activity.[5][13] A key mechanism of action is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.

-

Mechanism Insight: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors require to grow.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[6] Certain 2-substituted benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, demonstrating the therapeutic potential of this scaffold.[6]

Signaling Pathway Diagram: VEGFR-2 Inhibition

This diagram illustrates how a benzoxazole-based inhibitor can block the VEGFR-2 signaling cascade, thereby preventing tumor angiogenesis.

References

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Page loading... [guidechem.com]

- 5. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 10. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-1,3-benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] Among these, 2-chloro-4-methyl-1,3-benzoxazole and its analogues are pivotal intermediates in the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive overview of the synthetic methodologies for preparing these valuable compounds, focusing on the underlying chemical principles, optimization of reaction conditions, and practical applications. We will delve into established and modern synthetic routes, offering detailed protocols and expert insights to facilitate the efficient and reliable synthesis of this compound derivatives.

Introduction: The Significance of the Benzoxazole Core

Benzoxazole, a heterocyclic compound composed of a fused benzene and oxazole ring, is a privileged structure in drug discovery.[4] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6] The incorporation of a chlorine atom at the 2-position and a methyl group at the 4-position of the benzoxazole ring system creates a versatile chemical handle for further functionalization, making this compound a highly sought-after building block in organic synthesis and medicinal chemistry.[3]

The strategic placement of the chloro and methyl groups influences the electronic properties and steric environment of the molecule, which in turn can modulate its biological activity and pharmacokinetic profile. The chloro group, being a good leaving group, allows for facile nucleophilic substitution reactions, enabling the introduction of a diverse range of functional groups at the 2-position. The methyl group at the 4-position can provide steric hindrance, influencing the conformation of the molecule and its interaction with biological targets.

Synthetic Strategies for the Benzoxazole Scaffold

The construction of the benzoxazole ring system is typically achieved through the cyclization of ortho-substituted aminophenols. A variety of reagents and reaction conditions have been developed to effect this transformation, each with its own advantages and limitations.

Classical Cyclization Methods

The traditional approach to benzoxazole synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an acyl chloride or an ester.[7] This method is robust and widely applicable, but often requires harsh reaction conditions, such as high temperatures and the use of strong acids or bases.

A common precursor for the synthesis of this compound is 2-amino-3-methylphenol.[8] This starting material can be prepared through the reduction of 2-nitro-3-methylphenol.[8]

Modern Synthetic Approaches

In recent years, significant efforts have been directed towards the development of milder and more efficient methods for benzoxazole synthesis. These include transition metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and the use of green catalysts.[9] These modern approaches often offer improved yields, shorter reaction times, and greater functional group tolerance compared to classical methods.

One notable advancement is the use of ionic liquids as both solvents and catalysts, which can facilitate the reaction and simplify product purification.[9]

Synthesis of this compound: Key Methodologies

The introduction of the chlorine atom at the 2-position is a critical step in the synthesis of the target compound. Several methods have been reported for this transformation, with the choice of reagent and reaction conditions being crucial for achieving high yields and purity.

From 2-Mercapto-4-methyl-1,3-benzoxazole

A widely used method for the synthesis of 2-chlorobenzoxazoles involves the chlorination of the corresponding 2-mercaptobenzoxazole derivative.[10][11] This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[12]

Reaction Workflow:

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. nbinno.com [nbinno.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-Amino-3-methylphenol | 2835-97-4 [chemicalbook.com]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 11. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 12. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

solubility and stability of 2-Chloro-4-methyl-1,3-benzoxazole

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-methyl-1,3-benzoxazole

Foreword: A Senior Application Scientist's Perspective

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile biological activity.[1][2] However, the journey from a promising molecule to a viable product is paved with rigorous physicochemical characterization. Among the most critical parameters are solubility and stability, which dictate a compound's bioavailability, formulation, shelf-life, and ultimately, its therapeutic or functional success.

This guide focuses on a specific, highly reactive derivative: this compound. The presence of the 2-chloro substituent renders the benzoxazole ring particularly susceptible to nucleophilic attack, making a thorough understanding of its stability profile imperative. This document is not a mere recitation of data; it is a technical manual designed for the practicing researcher. We will delve into the causality behind experimental design, providing not just protocols, but the strategic thinking required to generate robust, reliable, and insightful data for drug development and scientific research.

Physicochemical Profile and Structural Insights

Understanding the fundamental properties of this compound is the first step in predicting its behavior. The molecule's architecture—a fusion of a benzene ring and an oxazole ring, functionalized with a lipophilic methyl group and an electrophilic chloro group—governs its interactions with solvents and its intrinsic reactivity.

While specific experimental data for the 4-methyl isomer is sparse in public literature, we can extrapolate from closely related analogs such as 2-chloro-5-methyl-1,3-benzoxazole and the parent 2-chlorobenzoxazole to build a reliable physicochemical profile.[3][4][5]

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₆ClNO | [3] |

| Molecular Weight | 167.59 g/mol | [3] |

| CAS Number | 3770-60-3 (for 5-methyl isomer) | [3] |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | [5] |

| Melting Point | 7 °C (for 2-chlorobenzoxazole) | [5] |

| Boiling Point | 201-202 °C (for 2-chlorobenzoxazole) | [5] |

| Calculated LogP | ~2.5 - 3.0 (Estimated) | - |

| pKa (Predicted) | Extremely weak base (essentially neutral). | [1] |

Solubility Assessment: From Theory to Practice

A compound's solubility is a critical determinant of its utility, especially in pharmaceutical applications where aqueous solubility is often linked to bioavailability.

Theoretical Solubility Profile

The structure of this compound suggests low aqueous solubility. The aromatic rings and the methyl group contribute to its lipophilic character. While the nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, they are sterically hindered within the fused ring system. The chloro group further increases lipophilicity. Consequently, the compound is expected to be sparingly soluble in water and polar protic solvents but should exhibit good solubility in non-polar and polar aprotic organic solvents like DMSO, DMF, and chlorinated solvents.[6]

Factors Influencing Solubility

The interplay of several environmental and structural factors dictates the dissolution of this compound. Understanding these relationships is key to developing effective formulation and analytical strategies.

Caption: Key factors governing the solubility of the target compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, ensuring a self-validating system through rigorous equilibration and accurate quantification.

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

-

This compound

-

Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4, Methanol, Acetonitrile, DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of the solid compound to each vial (e.g., 5-10 mg).

-

Rationale: Ensuring an excess of solid material is crucial to achieve a saturated solution, which is the definition of thermodynamic solubility.

-

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 48 hours.

-

Rationale: A prolonged equilibration period (24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.

-

-

Phase Separation: After equilibration, allow the vials to stand for 1-2 hours. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.

-

Rationale: Complete removal of solid particulates is critical to prevent artificially high concentration readings.

-

-

Sample Preparation: Carefully transfer a known aliquot of the clear supernatant to a new vial and dilute it with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known stock solution of the compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µM) by accounting for the dilution factor.

| Solvent | Expected Solubility Range (µg/mL) |

| Deionized Water | < 10 |

| PBS (pH 7.4) | < 10 |

| Methanol | > 1000 |

| Acetonitrile | > 1000 |

| Dimethyl Sulfoxide (DMSO) | > 5000 |

Stability Assessment and Degradation Pathway Elucidation

Stability testing is a non-negotiable aspect of chemical and pharmaceutical development. Forced degradation (or stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Predicted Chemical Instability

The benzoxazole ring, particularly when substituted with a good leaving group like chlorine at the C2 position, is susceptible to hydrolysis.[10] This reaction involves the cleavage of the oxazole ring and is the primary anticipated degradation pathway under both acidic and basic conditions.

Caption: Proposed hydrolytic degradation pathway of the target compound.

Experimental Protocols: Forced Degradation Studies

The following protocols are designed to intentionally degrade the compound under controlled conditions to an extent of 5-20% degradation, which is ideal for identifying primary degradants.[11]

Core Workflow:

Caption: General workflow for forced degradation studies.

A. Acidic Hydrolysis

-

Sample Preparation: To 1 mL of a 1 mg/mL stock solution in Acetonitrile, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubation: Incubate the sample in a sealed vial at 60 °C.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

-

Analysis: Dilute with mobile phase and analyze by HPLC.

B. Basic Hydrolysis

-

Sample Preparation: To 1 mL of a 1 mg/mL stock solution in Acetonitrile, add 1 mL of 0.2 M NaOH.

-

Incubation: Incubate at 60 °C.

-

Time Points: Withdraw aliquots at 0, 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often faster).

-

Quenching: Neutralize the aliquot with an equivalent volume of 0.1 M HCl.

-

Analysis: Dilute and analyze by HPLC.

C. Oxidative Degradation

-

Sample Preparation: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Incubation: Keep the sample at room temperature, protected from light.

-

Time Points: Withdraw aliquots at 0, 4, 8, 24, and 48 hours.

-

Quenching: No quenching is typically required, but samples should be analyzed promptly.

-

Analysis: Dilute and analyze by HPLC.

D. Thermal Degradation

-

Sample Preparation: Place a known quantity of the solid compound in a clear glass vial.

-

Incubation: Store the vial in a calibrated oven at 80 °C.

-

Time Points: At 1, 3, and 7 days, remove a sample, dissolve it in a known volume of solvent, and prepare for analysis.

-

Analysis: Analyze by HPLC.

Stability-Indicating Analytical Method

A robust, stability-indicating method is the cornerstone of any stability study. Its purpose is to quantify the decrease in the active substance while simultaneously detecting the appearance of degradation products.

-

Technique: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector and ideally coupled to a Mass Spectrometer (MS).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically required to separate the parent compound from potentially more polar degradants. For example, a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Validation: The method must be validated for specificity, demonstrating that the peak for this compound is free from interference from any degradants, excipients, or placebo components. Peak purity analysis using a PDA detector is essential.

Conclusion and Strategic Implications

This technical guide provides a comprehensive framework for evaluating the . The evidence strongly suggests that this compound is a lipophilic molecule with poor aqueous solubility, necessitating formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions for potential in vivo applications.

Furthermore, the compound's primary liability is its susceptibility to hydrolysis, a critical consideration for its handling, storage, and formulation. The forced degradation protocols outlined herein provide a robust pathway to understanding its degradation profile, which is fundamental for regulatory submissions and ensuring product quality and safety. The insights gained from these studies are not merely academic; they are actionable intelligence for chemists, formulation scientists, and regulatory professionals in the field of drug development.

References

-

Jackson, J. A., et al. (1972). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available at: [Link]

-

PubChem. 2-Chloro-5-methyl-1,3-benzoxazole. National Center for Biotechnology Information. Available at: [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

-

Reddy, P. C., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Solubility of Things. 2-(4-chlorophenyl)-1,3-benzoxazole | Solubility of Things. Available at: [Link]

-

PubChem. Methyl 2-chloro-1,3-benzoxazole-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Prajapati, M., et al. A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Creative Research Thoughts. Available at: [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

PubChem. Benzoxazole. National Center for Biotechnology Information. Available at: [Link]

-

Kashid, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

-

Nguyen, T. P., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

-

Sharma, R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

-

CAS Common Chemistry. 5-Chloro-2-methylbenzoxazole. CAS. Available at: [Link]

-

Patil, S., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research. Available at: [Link]

-

Matrix Fine Chemicals. 2-CHLORO-1,3-BENZOXAZOLE. Available at: [Link]

-

Wu, Y., et al. (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-5-methyl-1,3-benzoxazole | C8H6ClNO | CID 9989607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-Chlorobenzoxazole 99 615-18-9 [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]